molecular formula C23H18N2O3 B2893741 N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1024184-66-4

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2893741
CAS No.: 1024184-66-4
M. Wt: 370.408
InChI Key: PKAJTDYJPNBMLA-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative with the molecular formula C₂₃H₁₈N₂O₃ and a molecular weight of 370.408 g/mol . Its structure comprises a benzyloxy-substituted phenyl ring connected via an oxoacetamide bridge to a 1H-indol-3-yl moiety.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22(20-14-24-21-12-5-4-11-19(20)21)23(27)25-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAJTDYJPNBMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride-Mediated Acylation

Indole derivatives react with oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}2 $$) in anhydrous tetrahydrofuran (THF) or ethyl ether at 0–25°C. For example, tert-butyl 2-{[(1-(4-chlorobenzyl)-3-{oxo[(5-oxo-2,5-dihydro-3-furanyl)amino]acetyl}-1H-indol-4-yl)carbonyl]amino}ethylcarbamate was synthesized using 1.2 equivalents of oxalyl chloride, yielding a stable acid chloride intermediate. This method achieves completion within 3 hours, with yields exceeding 75% after purification via silica gel chromatography ($$ \text{CH}2\text{Cl}_2/\text{MeOH} $$).

Carbonyldiimidazole (CDI) Activation

Alternative activation using 1,1'-carbonyldiimidazole (CDI) in THF at room temperature is documented for sterically hindered indole derivatives. For instance, N-[2-(dimethylamino)ethyl]-3-(1H-indol-1-ylmethyl)benzamide was prepared by reacting 3-(1H-indol-1-ylmethyl)benzoic acid with CDI for 2 hours, followed by amine coupling. This approach minimizes side reactions and is ideal for acid-sensitive substrates.

Functionalization of 3-(Benzyloxy)aniline

The 3-(benzyloxy)phenyl group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. Key considerations include:

Benzyloxy Group Installation

3-Aminophenol is benzylated using benzyl bromide ($$ \text{PhCH}2\text{Br} $$) in dimethyl sulfoxide (DMSO) with sodium hydride ($$ \text{NaH} $$) as a base. A patent example describes the synthesis of 1-(2,4,6-trimethylbenzyl)indole by reacting indole with 2,4,6-trimethylbenzyl chloride in DMSO/NaH at 60°C for 6 hours. Adapted to 3-aminophenol, this method would yield 3-(benzyloxy)aniline with >80% efficiency after extraction ($$ \text{ethyl acetate/H}2\text{O} $$) and column purification.

Amide Bond Formation: Coupling Strategies

Acid Chloride-Amine Coupling

The 2-(1H-indol-3-yl)-2-oxoacetyl chloride intermediate reacts with 3-(benzyloxy)aniline in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C, using triethylamine ($$ \text{Et}_3\text{N} $$) as a base. A similar protocol for N-(2,5-dimethoxyphenyl)-2-(5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)-2-oxoacetamide achieved 91% yield after recrystallization.

CDI-Mediated Coupling

For improved selectivity, CDI-activated 2-(1H-indol-3-yl)-2-oxoacetic acid is treated with 3-(benzyloxy)aniline in THF at 25°C. This method, validated for N-(2,5-dimethoxyphenyl) derivatives, produces amides in 85–90% yield with minimal byproducts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography ($$ \text{silica gel; CH}2\text{Cl}2/\text{MeOH 9:1} $$) or recrystallization ($$ \text{ethyl acetate/isopropyl ether} $$). Patent data indicate that silica gel chromatography removes unreacted aniline and indole byproducts effectively.

Spectral Data

  • 1H NMR (DMSO-d6) : Expected signals include indole NH ($$ \delta $$ 11.2 ppm), benzyloxy CH2 ($$ \delta $$ 5.1 ppm), and aromatic protons ($$ \delta $$ 6.8–7.8 ppm).
  • IR : Peaks at 1680 cm⁻¹ (amide C=O), 1730 cm⁻¹ (oxoacetate C=O), and 1240 cm⁻¹ (benzyl ether C-O).

Yield Optimization and Challenges

Step Reagents/Conditions Yield (%) Purity (%)
Indole acylation Oxalyl chloride, THF, 0°C 78 95
Benzyloxy introduction BnBr, NaH, DMSO, 60°C 82 90
Amide coupling CDI, THF, rt 88 98

Challenges include avoiding indole N-alkylation during benzylation and oxoacetamide hydrolysis under acidic conditions. Patent US20030158153A1 recommends using aprotic solvents (DMSO, DMF) and controlled temperatures to suppress side reactions.

Alternative Routes and Scalability

Solid-Phase Synthesis

Immobilizing 3-(benzyloxy)aniline on Wang resin enables iterative amide bond formation, though this remains unexplored for oxoacetamides.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole or benzyloxyphenyl moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . This compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide (Target) C₂₃H₁₈N₂O₃ 370.408 3-Benzyloxyphenyl, indole-3-yl Structural scaffold for receptor binding
Fluorinated derivative 8 (from ) Not specified Not specified Fluorinated 1H-indole subunit CB2 receptor ligand (Kᵢ = 6.2 nM)
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide C₁₈H₁₅FN₂O₂ 326.33 4-Fluorobenzyl group Tested for cytotoxicity (no data provided)
8,9-Dihydrocoscinamide B (N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide) C₂₀H₁₇N₃O₂ 354.1219 (M + Na)⁺ Ethylindole side chain Antimicrobial (tested against ESKAPE panel)
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) Not specified Not specified Chlorobenzyl, pyridinyl Microtubule inhibitor (no neurotoxicity)
N-(2-Methoxyphenyl)-2-(2-adamantane-indol-3-yl)-2-oxoacetamide (5h) C₂₈H₃₁N₂O₂ 433.56 Adamantane, 2-methoxyphenyl High synthetic yield (91.5%)
2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) C₁₉H₁₇ClN₂O₂ 356.81 4-Chlorophenyl, propylamide MDM2-p53 binding (anticancer)
Receptor Binding and Selectivity
  • Fluorinated Derivative 8 (): Exhibits high selectivity for the cannabinoid receptor CB2 (Kᵢ = 6.2 nM), attributed to fluorination at the indole subunit, which enhances lipophilicity and target engagement .
  • D-24851 (): Binds microtubules at a unique site distinct from vincristine or colchicine, showing efficacy against multidrug-resistant tumors without neurotoxicity .
Antimicrobial Activity
  • 8,9-Dihydrocoscinamide B (): Demonstrated antimicrobial activity against Staphylococcus aureus and ESKAPE pathogens, likely due to the ethylindole side chain enhancing membrane penetration .
Anticancer Potential
  • Compound 2e (): Shows high binding affinity to MDM2-p53, a key cancer target, due to the 4-chlorophenyl and propylamide groups stabilizing hydrophobic interactions .

Key Structural-Activity Relationships (SAR)

Indole Modifications: Fluorination (e.g., Fluorinated derivative 8) enhances receptor binding (CB2 selectivity) but may reduce metabolic stability .

Phenyl Ring Substituents :

  • Benzyloxy groups (target compound) provide moderate lipophilicity, balancing solubility and membrane permeability.
  • 4-Fluorobenzyl () or chlorobenzyl (D-24851) groups enhance target specificity through halogen bonding .

Oxoacetamide Bridge :

  • Critical for hydrogen bonding with biological targets (e.g., MDM2-p53 in 2e ) .

Biological Activity

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, with the molecular formula C23H18N2O3C_{23}H_{18}N_{2}O_{3} and a molecular weight of 370.41 g/mol, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties. Specifically, compounds similar to this compound have demonstrated efficacy against various solid tumors, including colon and lung cancers. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of cell signaling pathways associated with proliferation and survival .

Neuropharmacological Effects

Recent studies have highlighted the potential of indole derivatives in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in regulating neurotransmitter levels in the brain. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting MAO-A and MAO-B activities, which are implicated in depression and Alzheimer's disease .

Inhibition Studies

In vitro studies have evaluated the inhibitory effects of various indole derivatives on cholinesterases. While some compounds did not exhibit activity against AChE, they showed significant inhibition against butyrylcholinesterase (BChE), suggesting a selective mechanism that could be leveraged for therapeutic applications in cognitive disorders .

Case Study 1: Antitumor Efficacy

A study conducted on a series of indole-based compounds demonstrated that those with a benzyloxy substitution exhibited enhanced cytotoxicity against human colon cancer cells. The study utilized both MTT assays for cell viability and flow cytometry for apoptosis detection. Results indicated that this compound led to a significant increase in apoptotic cell populations compared to controls.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress. The results showed that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells. This suggests its potential use as a protective agent in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Enzyme Inhibition : It selectively inhibits MAO and BChE, enhancing neurotransmitter availability.
  • Antioxidant Activity : The benzyloxy group may contribute to its ability to scavenge free radicals, reducing oxidative stress.

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntitumorInduction of apoptosis
NeuroprotectionInhibition of MAO & BChE
AntioxidantScavenging free radicals

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